molecular formula C9H5FO2 B1326528 5-Fluorobenzofuran-3-carbaldehyde CAS No. 721943-19-7

5-Fluorobenzofuran-3-carbaldehyde

Cat. No. B1326528
M. Wt: 164.13 g/mol
InChI Key: LUAQHOIIXDJUOY-UHFFFAOYSA-N
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Description

5-Fluorobenzofuran-3-carbaldehyde is a chemical compound that is part of the benzofuran family, which is characterized by a fused benzene and furan ring. The presence of the fluorine atom at the 5-position of the benzofuran ring and the aldehyde functional group at the 3-position makes it a unique compound with potential applications in organic synthesis and pharmaceutical chemistry. Although the provided papers do not directly discuss 5-Fluorobenzofuran-3-carbaldehyde, they do provide insights into related chemical reactions and structures that can be extrapolated to understand the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of compounds related to 5-Fluorobenzofuran-3-carbaldehyde can be inferred from the methodologies described in the papers. For instance, furan-2-carbaldehydes are used as C1 building blocks in the synthesis of bioactive molecules such as quinazolin-4(3H)-ones, which suggests that similar furan-based aldehydes could be utilized in a range of synthetic applications . The use of ligand-free photocatalytic C–C bond cleavage indicates that the synthesis of complex molecules from simple furan derivatives can be achieved under mild conditions without the need for protecting groups .

Molecular Structure Analysis

The molecular structure of 5-Fluorobenzofuran-3-carbaldehyde would include a benzofuran core with a fluorine substituent and an aldehyde group. The fluorine atom is likely to influence the electronic properties of the molecule due to its electronegativity, potentially affecting the reactivity of the aldehyde group. The structure of benzofuran derivatives is known to be stable, with the fused ring system providing a rigid framework that can be beneficial in the development of pharmaceuticals and materials.

Chemical Reactions Analysis

Chemical reactions involving 5-Fluorobenzofuran-3-carbaldehyde would likely be centered around the reactivity of the aldehyde group. The paper on N-heterocyclic carbene-catalyzed nucleophilic aroylation of fluorobenzenes provides a relevant example of how aromatic aldehydes can be used to introduce aroyl groups into other molecules . This suggests that 5-Fluorobenzofuran-3-carbaldehyde could participate in similar nucleophilic substitution reactions, where the aldehyde group could be a key reactive site for the formation of new C–C bonds.

Physical and Chemical Properties Analysis

While the papers do not provide specific data on the physical and chemical properties of 5-Florobenzofuran-3-carbaldehyde, we can infer that the compound would exhibit properties typical of aromatic aldehydes and fluorinated organic compounds. The presence of the aldehyde group would likely make it a polar molecule with the potential to form hydrogen bonds, affecting its solubility and boiling point. The fluorine atom could enhance the stability of the compound and influence its reactivity due to the inductive effect.

Scientific Research Applications

Fluorescent Sensor Development

5-Fluorobenzofuran-3-carbaldehyde derivatives play a significant role in developing fluorescent sensors. A study by Saravanakumar et al. (2020) describes the synthesis of molecules with a dicyanovinyl acceptor substituted phenanthridine moiety that exhibit remarkable solvatochromism and fluorescence. These compounds demonstrate potential for efficient recognition of biogenic primary amines (BPAs), making them useful in fluorescent sensors and probes (Saravanakumar et al., 2020).

Synthesis of Isoxazole and Triazole Derivatives

Another significant application is in the synthesis of isoxazole and triazole derivatives. Chalyk et al. (2019) conducted a study on synthesizing 5-fluoroalkyl-substituted isoxazoles from halogenoximes, demonstrating the versatility of fluorinated derivatives in organic synthesis (Chalyk et al., 2019). Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, further illustrating the potential of fluorobenzofuran derivatives in creating diverse bioactive molecules (Bayrak et al., 2009).

Novel Synthesis Methods

Surmont et al. (2009) explored new synthesis methods for 3-fluoropyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, highlighting the fluoro-substituted derivatives' role in innovating synthetic strategies (Surmont et al., 2009). Adole et al. (2020) demonstrated the ultrasound-promoted synthesis of (E)-3-(2,3-dihydrobenzofuran 5-yl)-1-(aryl)prop2-en-1-one derivatives from 2,3-dihydrobenzofuran-5-carbaldehyde, showing the application of fluoro-substituted compounds in green chemistry approaches (Adole et al., 2020).

Chemical Transformations and Ring Closures

Bertha et al. (1998) investigated acid-catalyzed ring closures and transformations of some 3-aryloxy-4-oxoazetidine-2-carbaldehydes, indicating the importance of fluoro-substituted aldehydes in studying chemical transformations and ring closures (Bertha et al., 1998).

Study of Spectral Properties

Yempala et al. (2017) synthesized isomeric dibenzofuran carboxaldehydes, including derivatives of 5-Fluorobenzofuran-3-carbaldehyde, to study their spectral properties, indicating their potential in photophysical research (Yempala et al., 2017).

Safety And Hazards

5-Fluorobenzofuran-3-carbaldehyde is classified as harmful (GHS07). It has a hazard statement of H302, which indicates that it is harmful if swallowed . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The future directions of catalytic chemistry, which is crucial in the synthesis of compounds like 5-Fluorobenzofuran-3-carbaldehyde, include the discovery of high-performance catalysts through rational design, the transition of energy and chemicals generation from oil and coal to more renewable sources, and the development of cleaner chemical processes .

properties

IUPAC Name

5-fluoro-1-benzofuran-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAQHOIIXDJUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648791
Record name 5-Fluoro-1-benzofuran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluorobenzofuran-3-carbaldehyde

CAS RN

721943-19-7
Record name 5-Fluoro-1-benzofuran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At a constant temperature of −60° C. dimethylsulfoxide (3.27 g, 41.8 mmol) in dichloromethane (10 mL) was added to a solution of oxalylchloride (2.65 g, 20.9 mmol) in dichloromethane (30 mL) and the solution was stirred for 15 minutes. 1-(5-Fluorobenzofuran-3-yl)methanol (3.16 g, 19.0 mmol) dissolved in dichloromethane (60 mL) was added dropwise at −60° C. The mixture was stirred for 20 minutes followed by addition of triethylamine (9.61 g, 0.095 mmol). After stirring for 10 minutes, the reaction mixture was allowed to heat to ambient temperature and stirred for additional 20 minutes. The organic fraction was washed successively with 50 mL portions of water, 1N aqueous HCl, saturated aqueous sodium bicarbonate and brine, then dried (MgSO4) and concentrated in vacuo to furnish crude title compound in quantitative yield as a beige crystalline solid. 1H NMR (CDCl3): 7.13 (dt, 1H); 7.50 (dd, 1H); 7.86 (dd, 1H); 8.30 (s, 1H); 10.15 (s, 1H).
Quantity
3.27 g
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
9.61 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NM Paul, M Taylor, R Kumar… - Journal of medicinal …, 2008 - ACS Publications
Discovering dopamine D2-like receptor subtype-selective ligands has been a focus of significant investigation. The D2R-selective antagonist 3-[4-(4-chlorophenyl)-4-hydroxypiperidinyl]…
Number of citations: 31 pubs.acs.org

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